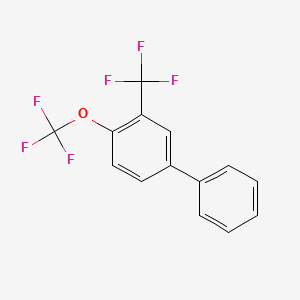
4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, also known as 4-Cl-5-F-TFEA, is a synthetic compound that has been studied for its potential uses in scientific research. It belongs to a class of compounds called fluorinated anilines, which are used in various research applications due to their unique physical and chemical properties. 4-Cl-5-F-TFEA has been studied for its use in drug synthesis, as a reagent in organic synthesis, and for its potential applications in biochemistry and physiology.
Scientific Research Applications
4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA has been used in a number of scientific research applications. It has been studied as a reagent in organic synthesis due to its ability to react with various other compounds. It has also been used in drug synthesis, as it can be used to synthesize a variety of different drugs. Additionally, 4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA has been studied for its potential applications in biochemistry and physiology, as it can be used to study the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, the compound may also act as an agonist of certain receptors, which can lead to the activation of certain processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA have not yet been fully studied. However, it has been reported that the compound can inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, the compound may also act as an agonist of certain receptors, which can lead to the activation of certain processes.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. Additionally, the compound has a wide range of potential applications, which makes it a useful tool for researchers. However, the compound also has some limitations, such as its relatively high cost, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for 4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA. One possible direction is to further study the compound’s mechanism of action in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be done on the compound’s potential applications in drug synthesis and organic synthesis. Finally, further research could be done on the compound’s potential toxicity and safety, as well as its potential for bioaccumulation in the environment.
Synthesis Methods
4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA is synthesized by reacting 4-chloro-2-fluoroaniline with 2-chloro-1,1,2-trifluoroethanol in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane, and is typically heated to a temperature of around 70°C. The product is then purified by recrystallization and the resulting compound is 4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroanilineA.
properties
IUPAC Name |
4-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F4NO/c9-3-1-4(11)5(15)2-6(3)16-8(13,14)7(10)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDIQUUQYDOGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)
